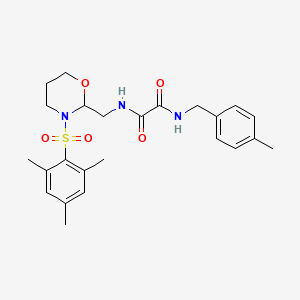

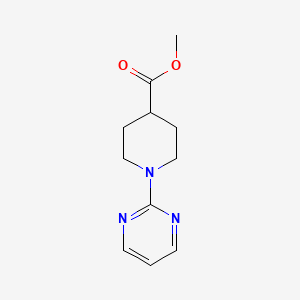

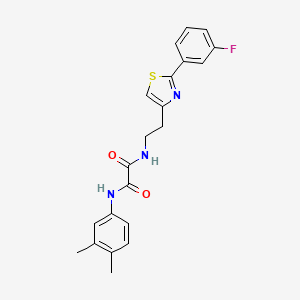

4-((3-(piperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antihypertensive Agents

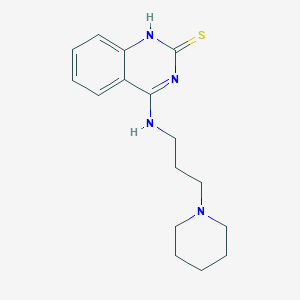

A series of piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Compounds demonstrated significant hypotensive effects in models of hypertension, highlighting their potential as antihypertensive agents. This research underscores the therapeutic potential of quinazoline derivatives in managing hypertension (Takai et al., 1986).

Antimicrobial and Antifungal Agents

Novel series of compounds including thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. These studies demonstrate the compound's potential in treating microbial infections, suggesting a broad spectrum of antimicrobial efficacy (Patel et al., 2012).

Anti-tubercular Activity

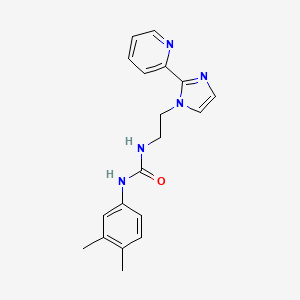

The 2,4-diaminoquinazoline class of compounds, related to the chemical structure , was identified as an effective inhibitor of Mycobacterium tuberculosis growth. This highlights the compound's potential application in tuberculosis drug discovery, offering a promising avenue for the development of new anti-tubercular agents (Odingo et al., 2014).

Antimalarial Activity

A related compound was synthesized as a potential antimalarial agent. The research aimed at developing novel therapeutic agents to combat malaria, suggesting the compound's utility in creating effective antimalarial drugs (Michael et al., 2006).

Fungicide Activity

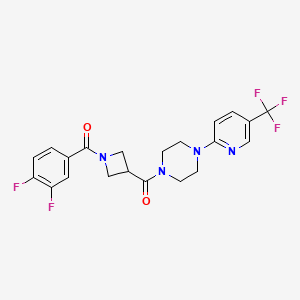

Quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker were synthesized and evaluated for their fungicide efficacy against Rhizoctonia solani, a phytopathogenic fungus. Some compounds exhibited excellent inhibitory effects, indicating the compound's potential as a lead for developing efficient fungicides to control fungal pathogens in agriculture (Ding et al., 2022).

Propiedades

IUPAC Name |

4-(3-piperidin-1-ylpropylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4S/c21-16-18-14-8-3-2-7-13(14)15(19-16)17-9-6-12-20-10-4-1-5-11-20/h2-3,7-8H,1,4-6,9-12H2,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUFDNXKAPIURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)

![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)

![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)